molecular formula C12H12N2O4 B603307 4-(2-hydroxyethyl)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid CAS No. 1146290-27-8

4-(2-hydroxyethyl)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Cat. No. B603307
CAS RN: 1146290-27-8
M. Wt: 248.23g/mol
InChI Key: RECYHGJQIKPRDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-hydroxyethyl)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid, also known as HPPC, is a chemical compound that has been widely investigated for its potential applications in scientific research. This compound is a pyrazole derivative that has shown promising results in various fields, such as pharmacology, biochemistry, and medicinal chemistry.

Scientific Research Applications

Cell Culture and Tissue Engineering

4-(2-hydroxyethyl)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid: is widely used in cell culture and tissue engineering as a buffering agent. It helps maintain the pH of the culture medium, which is crucial for cell growth and differentiation. This compound is particularly effective in environments where carbon dioxide levels fluctuate, ensuring that the pH remains stable, which is essential for the proper functioning of cells and the formation of tissues .

Protein Synthesis and Photophosphorylation Studies

In the field of protein synthesis, this compound serves as an excellent buffer for cell-free bacterial systems. It provides a stable environment for the synthesis of proteins, which is vital for understanding protein function and interaction. Additionally, it is used in photophosphorylation studies to investigate the mechanisms of light-driven ATP synthesis in chloroplasts .

Oxidative Phosphorylation Research

The compound is also instrumental in oxidative phosphorylation research, where it buffers solutions during the study of ATP production in mitochondria. Its buffering capacity ensures that the pH remains optimal for the enzymes involved in the electron transport chain to function effectively .

CO2 Fixation Studies

Researchers use this compound in CO2 fixation studies to explore how organisms convert CO2 into organic compounds. It is particularly useful in experiments that require precise control over pH, as CO2 levels can alter the acidity of a solution .

Electron Microscopy

In electron microscopy, especially in transmission electron microscopy (TEM), this compound is used as a buffer that does not interfere with metal substrates. This property is crucial for obtaining clear and accurate images of biological specimens .

Molecular Biology and Biochemistry

In molecular biology, the compound is used as a buffer in DNA restriction enzyme reactions, where it minimizes interference with the enzymes. It is also employed in immunoprecipitation, cell lysis, and live cell imaging, where maintaining a stable pH is essential for accurate results .

properties

IUPAC Name

4-(2-hydroxyethyl)-5-oxo-1-phenyl-4H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c15-7-6-9-10(12(17)18)13-14(11(9)16)8-4-2-1-3-5-8/h1-5,9,15H,6-7H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RECYHGJQIKPRDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(C(=N2)C(=O)O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101140234
Record name 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-4-(2-hydroxyethyl)-5-oxo-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101140234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1146290-27-8
Record name 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-4-(2-hydroxyethyl)-5-oxo-1-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1146290-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-4-(2-hydroxyethyl)-5-oxo-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101140234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.